molecular formula C9H10F2O B7867615 1-(2,4-Difluorophenyl)propan-2-ol

1-(2,4-Difluorophenyl)propan-2-ol

Cat. No.: B7867615
M. Wt: 172.17 g/mol
InChI Key: VGVDOHQIPJTDCB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 2,4-difluorobenzaldehyde is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 1-(2,4-Difluorophenyl)-2-propanone

    Reduction: 1-(2,4-Difluorophenyl)-2-propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Difluorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the propanol chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVDOHQIPJTDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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